4-Amino-3-fluorobenzoic acid 4-Amino-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 455-87-8
VCID: VC20757423
InChI: InChI=1S/C7H6FNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
SMILES: C1=CC(=C(C=C1C(=O)O)F)N
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol

4-Amino-3-fluorobenzoic acid

CAS No.: 455-87-8

Cat. No.: VC20757423

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-fluorobenzoic acid - 455-87-8

CAS No. 455-87-8
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
IUPAC Name 4-amino-3-fluorobenzoic acid
Standard InChI InChI=1S/C7H6FNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
Standard InChI Key JSKXHTHMCCDEGD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)F)N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)F)N

Chemical Structure and Properties

Molecular Identification

4-Amino-3-fluorobenzoic acid is an aromatic compound with a benzoic acid backbone featuring amino and fluoro substituents at the 4 and 3 positions, respectively. The compound has distinct chemical identifiers that facilitate its recognition in scientific literature and commercial catalogs.

Table 1: Chemical Identification Parameters of 4-Amino-3-fluorobenzoic Acid

ParameterValue
CAS Registry Number455-87-8
Molecular FormulaC₇H₆FNO₂
Molecular Weight155.1264 g/mol
IUPAC Name4-amino-3-fluorobenzoic acid
InChI KeyJSKXHTHMCCDEGD-UHFFFAOYSA-N
RTECS NumberDG2525000
PubChem CID9971

The compound is also known by several synonyms including 3-fluoro-4-aminobenzoic acid, benzoic acid, 4-amino-3-fluoro, and 4-amino-3-fluorobenzenecarboxylic acid .

Physical Properties

4-Amino-3-fluorobenzoic acid typically exists as a crystalline powder at room temperature. Its physical characteristics make it suitable for a variety of laboratory and industrial applications.

Table 2: Physical Properties of 4-Amino-3-fluorobenzoic Acid

PropertyDescription
Physical FormCrystalline Powder
Purity in Commercial Samples≥98.0% (HPLC)
AppearanceSolid at room temperature
SolubilityLimited information available

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared (IR) spectroscopy is valuable for identifying and characterizing 4-amino-3-fluorobenzoic acid. The compound exhibits characteristic absorption bands corresponding to its functional groups, with notable features in the fingerprint region.

The IR spectrum was measured with a Perkin-Elmer 21 (grating) instrument with a resolution of 2, using the transmission sampling procedure. The spectral data was collected using a solid sample in KBr disc form. It should be noted that a spectral feature at 1090 cm⁻¹ is likely an artifact caused by a filter change during data collection .

The IR spectrum provides valuable information about the functional groups present in the molecule, including the carboxylic acid (C=O stretching), aromatic rings (C=C stretching), amino group (N-H stretching), and the C-F bond stretching vibrations. This spectral information serves as a critical tool for both identification and quality control of the compound .

Applications and Uses

Pharmaceutical Applications

4-Amino-3-fluorobenzoic acid serves as a valuable building block in pharmaceutical research and development. Its unique structural features, particularly the combination of amino and fluoro substituents on an aromatic carboxylic acid framework, contribute to its utility in drug discovery and synthesis.

The compound is extensively used in the development of anti-inflammatory and analgesic drugs, where it serves as a key intermediate in synthetic pathways. The selective functionalization of the amino group allows for the creation of diverse molecular scaffolds with potential therapeutic properties .

Biochemical Research Applications

In biochemical research, 4-amino-3-fluorobenzoic acid finds applications in studies related to enzyme inhibition and protein interactions. The compound's structural features make it valuable for understanding biological processes at the molecular level.

Researchers utilize this compound to investigate structure-activity relationships in various biochemical pathways. The presence of the fluorine atom provides unique electronic and steric properties that can influence binding interactions with biological targets, making it useful for mechanistic studies and the development of probe molecules .

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